molecular formula C22H12N2O4 B10852273 2-(1,3-benzodioxol-5-yl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione

2-(1,3-benzodioxol-5-yl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione

Cat. No.: B10852273
M. Wt: 368.3 g/mol
InChI Key: FHLORIZAZVWSPG-UHFFFAOYSA-N
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Description

NSC-745884 is a small molecular drug that has been investigated for its potential therapeutic applications. It is known for its activity against certain types of cancer cells, particularly through its interaction with telomerase-associated proteins. The compound is part of a class of molecules that target the telomerase enzyme, which plays a crucial role in the replication of chromosome termini in most eukaryotes .

Preparation Methods

The synthesis of NSC-745884 involves multiple steps, starting with the preparation of the core anthraquinone structure. The synthetic route typically includes the following steps:

    Formation of the Anthraquinone Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: The anthraquinone core is then functionalized with various substituents to achieve the desired chemical properties.

    Final Modifications:

Industrial production methods for NSC-745884 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

NSC-745884 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound, leading to different derivatives.

    Substitution: NSC-745884 can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of NSC-745884 involves its interaction with the telomerase enzyme. Telomerase is responsible for the elongation of telomeres, which are repetitive nucleotide sequences at the ends of chromosomes. By inhibiting telomerase, NSC-745884 prevents the elongation of telomeres, leading to the eventual senescence and death of cancer cells. The compound specifically targets the catalytic subunit of telomerase, interfering with its ability to add nucleotide repeats to chromosome ends .

Comparison with Similar Compounds

NSC-745884 is unique in its specific targeting of telomerase. Similar compounds include:

These compounds share structural similarities with NSC-745884 but may differ in their specific interactions with telomerase and their overall biological activity. The uniqueness of NSC-745884 lies in its specific functional groups that enhance its telomerase inhibitory activity .

Properties

Molecular Formula

C22H12N2O4

Molecular Weight

368.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione

InChI

InChI=1S/C22H12N2O4/c25-20-12-3-1-2-4-13(12)21(26)18-14(20)6-7-15-19(18)24-22(23-15)11-5-8-16-17(9-11)28-10-27-16/h1-9H,10H2,(H,23,24)

InChI Key

FHLORIZAZVWSPG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(N3)C=CC5=C4C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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